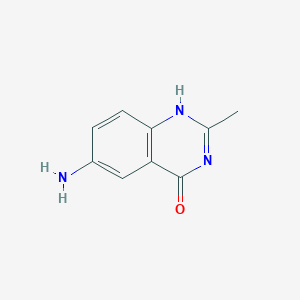

6-Amino-2-methylquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNZEXKYMVFLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358486 | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-24-7 | |

| Record name | 6-Amino-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Profile of 6 Amino 2 Methylquinazolin 4 Ol

The preparation of 6-Amino-2-methylquinazolin-4-ol and related compounds can be achieved through various synthetic routes. A common approach involves the reduction of a nitro group precursor. For instance, the synthesis of 6-aminoquinazoline derivatives can be accomplished by the reduction of the corresponding 6-nitroquinazoline (B1619102) using iron powder and ammonium (B1175870) chloride. nih.gov Another general method for creating substituted 2-methyl-3-amino-quinazolin-4(3H)-ones starts with substituted anthranilic acids, which are first converted to benzoxazinones and then reacted with hydrazine (B178648) monohydrate. mdpi.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 17329-24-7 |

| Molecular Formula | C₉H₉N₃O |

| Appearance | Solid |

Interactive Data Table: Click on a property to learn more.

Spectroscopic and Structural Elucidation of 6 Amino 2 Methylquinazolin 4 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 6-Amino-2-methylquinazolin-4-ol and its derivatives. This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of molecules.

Proton (¹H) NMR Assignments and Detailed Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For quinazolinone derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. mdpi.comresearchgate.net

For instance, in a series of synthesized quinazolinone derivatives, the aromatic protons of the quinazolin-4-one ring and attached aryl groups were observed in the δ 8.23–6.86 ppm range. mdpi.com In another example, the aromatic protons of various quinazolinone compounds appeared in the δ 8.42–7.31 ppm region. mdpi.com The methyl group attached to the quinazolinone structure often presents as a singlet peak. In one study, the methyl group on the quinazolinone ring appeared at 16 ppm. mdpi.com

The amino group protons (NH₂) in this compound derivatives also produce characteristic signals. For example, in 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, the NH₂ protons appear as a singlet at δ 5.82 ppm. mdpi.com

Here is a table summarizing the ¹H NMR spectral data for various this compound derivatives:

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 7.76 (dd, J = 8.16, 1.6 Hz, 1H, H₇), 7.68–7.66 (m, 2H, H₅, H₈), 5.82 (s, 2H, NH₂), 2.57 (s, 3H, CH₃) mdpi.com |

| 3-amino-6-chloro-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.03 (d, J = 2.3 Hz, 1H, H₅), 7.80 (dd, J = 8.7, 2.4 Hz, 1H, H₇), 7.63 (d, J = 8.76 Hz, 1H, H₈), 5.84 (s, 2H, NH₂), 2.58 (s, 3H, CH₃) mdpi.com |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.15 (s, 1H, H₅), 7.89 (dd, J = 8.4 Hz, 1H, H₇), 7.53 (d, J = 8.6, 1H, H₈), 5.83 (s, 2H, NH₂), 2.57(s, 3H, CH₃) mdpi.com |

| 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.31 (d, J = 2.2 Hz, 1H, H₇), 8.18 (d, J = 2.2 Hz, 1H, H₅), 5.88 (s, 2H, NH₂), 2.61 (s, 3H, CH₃) mdpi.com |

| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 8.36 (d, J = 2.1 Hz, 1H, H₅), 8.04 (dd, J = 8.6, 2.1 Hz, 1H, H₇), 7.39 (d, J = 8.6 Hz, 1H, H₈), 5.82 (s, 2H, NH₂), 2.56 (s, 3H, CH₃) mdpi.com |

| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 8.80 (d, J = 2.3 Hz, 1H, H₅), 8.49 (dd, J = 9.0, 2.4 Hz, 1H, H₇), 7.78 (d, J = 8.9 Hz, 1H, H₈), 5.92 (s, 2H, NH₂), 2.64 (s, 3H, CH₃) mdpi.com |

Carbon (¹³C) NMR and DEPT-135 Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In quinazolinone derivatives, the carbonyl carbon (C=O) of the quinazoline (B50416) ring is a key diagnostic signal, typically appearing in the range of δ 160-168 ppm. mdpi.comnih.gov For instance, in a series of quinazolinone derivatives, the carbonyl carbon signal was observed between 161.1 and 161.6 ppm. nih.gov

The aromatic carbons generally resonate in the δ 109–161 ppm region. mdpi.com The methyl carbon on the quinazolinone ring is found at a much higher field, for example at 16 ppm and 33 ppm in one study. mdpi.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. It helps in assigning the signals in the ¹³C NMR spectrum.

Here is a table summarizing the ¹³C NMR spectral data for various this compound derivatives:

| Compound | Solvent | Chemical Shift (δ ppm) |

| N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | DMSO-d₆ | 162.1, 157.8, 157.0, 145.6, 137.8, 129.3, 128.4, 122.2, 119.0, 21.1, 20.5 mdpi.com |

| N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | DMSO-d₆ | 169.1, 157.7, 157.0, 145.9, 143.3, 134.5, 129.1, 122.4, 91.6, 21.1, 20.5 mdpi.com |

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | DMSO-d₆ | 160.4, 158.4, 145.6, 141.1, 139.9, 130.1, 128.8, 128.6, 127.2, 121.7, 113.8, 106.7, 55.0, 35.5 mdpi.com |

| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one | DMSO-d₆ | 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.54, 127.48, 125.9, 121.4 rsc.org |

| 2-Methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | - | CO, C=N, HC=N, and aromatic-CH and Cq of quinazolin-4-one and aryl moieties were observed at δC = 167.53–160.22, 159.71–156.82, 157.88–154.20, and 154.54–105.66 ppm, respectively. mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivities and Conformational Studies

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. wikipedia.orglibretexts.org This is a highly sensitive technique that helps in assigning protonated carbons. libretexts.org In the HSQC spectrum of a quinazolinone derivative, cross-peaks will appear for each C-H bond, connecting the ¹H and ¹³C chemical shifts. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between carbons and protons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular structure. For example, in a quinazolinone derivative, an HMBC experiment can show a correlation between the protons of a methyl group and the C-2 and C-4 carbons of the quinazolinone ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for conformational analysis and determining the stereochemistry of a molecule. For instance, a NOESY spectrum can show a correlation between the 2-H proton of the quinazolinone ring and the protons of an N-alkyl group, confirming the site of alkylation. researchgate.net

The combined use of these 2D NMR techniques allows for a complete and detailed structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is a rapid and effective method for identifying characteristic functional groups. In the context of this compound and its derivatives, key vibrational bands are observed:

N-H Stretching : The amino group (NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching : The carbonyl group (C=O) of the quinazolinone ring gives a strong absorption peak around 1680-1700 cm⁻¹. mdpi.com In one study, this peak was observed at about 1680 cm⁻¹. mdpi.com

C=N Stretching : The imine (C=N) bond within the quinazoline ring shows a stretching vibration around 1590-1620 cm⁻¹.

Aromatic C-H Stretching : These vibrations are typically observed around 3000-3100 cm⁻¹. mdpi.com

Aromatic Ring Vibrations : The benzene (B151609) ring exhibits characteristic "fingerprint" absorptions in the 1400–1600 cm⁻¹ region. mdpi.com

Here is a table summarizing the FTIR spectral data for various this compound derivatives:

| Compound | Vibrational Band (cm⁻¹) | Assignment |

| 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one | 3405.50 | 2° amine |

| 3120.10 | Aromatic C-H (stretch) | |

| 1700.20 | Quinazolinone (C=O) | |

| 1593.30 | Imine (C=N) | |

| 1107.20 | C-O-C (stretch) | |

| 6-iodo-2-methyl-4H-benzo[d] researchgate.netrsc.orgoxazin-4-one | 1159 | C-O stretch researchgate.net |

| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | 3284, 3194 | NH₂ researchgate.net |

| Various quinazolinone derivatives | ~3100 | C-H stretching of unsaturated carbons |

| ~3000 | C-H on the benzene ring | |

| 2950 | C-H on the methyl group | |

| ~1680 | C=O | |

| 1400-1600 | Aromatic ring mdpi.com |

Raman Spectroscopy for Complementary Vibrational Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds. In the context of this compound and its derivatives, both high-resolution mass spectrometry and the analysis of fragmentation patterns are crucial.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which is instrumental in confirming its elemental composition. For instance, the structure of newly synthesized quinazolinone derivatives can be confirmed using HRMS. mdpi.com In one study, HRMS was used to confirm the atomic composition of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. mdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

Below is a table showcasing HRMS data for a derivative of this compound:

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-3H-quinazolin-4-one derivative | C₁₉H₁₂BrClN₆O | 455.0023 | 455.0010 |

This table provides an example of how HRMS data is presented and used for the confirmation of a synthesized compound.

Analysis of Fragmentation Pathways for Structural Confirmation

The fragmentation patterns observed in mass spectrometry provide a molecular fingerprint that is invaluable for structural elucidation. When a molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments offers clues about the molecule's structure.

For quinazolinone derivatives, fragmentation often involves characteristic losses of small molecules or radicals. Common fragmentation pathways for similar heterocyclic systems include:

Alpha-cleavage: This is a common fragmentation mode for compounds containing carbonyl groups, ethers, and amines, where the bond adjacent to the heteroatom is cleaved. libretexts.orgmiamioh.edu For ketones, α-cleavage is the primary fragmentation pathway. miamioh.edu

McLafferty Rearrangement: This rearrangement is characteristic for molecules containing a carbonyl group and an appropriately located hydrogen atom on a side chain. libretexts.org

Loss of small neutral molecules: Fragments corresponding to the loss of stable small molecules like CO, H₂O, or HCN are often observed. nih.gov For carboxylic acids, the loss of OH (M-17) and COOH (M-45) are prominent. libretexts.org

The study of fragmentation patterns is not limited to the parent compound. Derivatization, such as trimethylsilylation, can be employed to enhance volatility and provide more informative mass spectra. The fragmentation of these derivatives can reveal further structural details. nih.govnist.gov For example, the mass spectra of trimethylsilyl (B98337) (TMS) derivatives of analogous pyranopyrazoles showed that the pyran ring cleaved during derivatization. nist.gov

Systematic studies on the fragmentation of various classes of compounds, such as ketamine analogues and nitazene (B13437292) analogs, have demonstrated the power of this technique in identifying new and unknown substances based on predictable cleavage patterns. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of molecules.

Analysis of Electronic Transitions (π-π and n-π)**

The UV-Vis absorption spectra of quinazolinone derivatives are typically characterized by two main absorption bands. researchgate.net A shorter wavelength band, usually found between 240-300 nm, is attributed to π → π* transitions within the aromatic rings. researchgate.net A longer wavelength band, appearing in the range of 310-425 nm, is generally assigned to n → π* transitions associated with the non-bonding electrons of the heteroatoms (nitrogen and oxygen) in the quinazolinone core. researchgate.netnih.gov

The position and intensity of these bands are sensitive to the nature and position of substituents on the quinazolinone ring system. researchgate.net For example, the introduction of different groups can influence the optical characteristics of the compounds. nih.gov In some quinazolinone derivatives, an intramolecular charge transfer (CT) from a donor part of the molecule to an acceptor part can also give rise to absorption bands. nih.gov

The following table summarizes typical UV-Vis absorption data for some quinazolinone derivatives:

| Compound Type | Wavelength Range (nm) | Transition Type |

| Quinazoline derivatives in acetonitrile | 240–300 | π → π |

| Quinazoline derivatives in acetonitrile | 310–425 | n → π |

| Quinazolinone itself | 220, 311, 330 | - |

This table illustrates the general regions for electronic transitions in quinazolinone compounds.

Photophysical Properties of Fluorescent this compound Derivatives

Some derivatives of this compound exhibit fluorescence, a property that is highly dependent on their molecular structure. The study of their photophysical properties, including fluorescence emission spectra and quantum yields, is crucial for developing them as potential fluorescent probes or materials.

Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict and explain the photophysical behavior of these molecules. nih.govacs.org These calculations can help understand processes like Excited State Intramolecular Proton Transfer (ESIPT), which can significantly affect the fluorescence properties. acs.org For some quinazolinone derivatives, it has been shown that atomic substitution can influence their optical characteristics, with some compounds absorbing strongly in the UVA region and emitting weakly in the visible region. acs.org

The fluorescence properties are also influenced by the solvent environment. Studies on substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones have shown that their photophysical properties vary in different solvents and in the solid state. acs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

For quinazolinone derivatives, X-ray diffraction studies have been instrumental in confirming their synthesized structures. mdpi.comresearchgate.net For example, the crystal structure of a 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one derivative revealed that the pendant benzene ring is nearly perpendicular to the quinazoline system. researchgate.net Such studies also elucidate the role of intermolecular hydrogen bonding in stabilizing the crystal structure. researchgate.net

The crystallographic data obtained for a derivative is summarized below:

| Parameter | Value |

| Compound | 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one |

| Formula | C₁₆H₁₄FN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3100 (13) |

| b (Å) | 12.310 (3) |

| c (Å) | 17.658 (4) |

| β (°) | 90.24 (3) |

| V (ų) | 1371.6 (5) |

| Z | 4 |

This table presents key crystallographic parameters for a specific derivative, providing a snapshot of its solid-state structure.

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of a molecule reveals the precise arrangement of its atoms in the solid state and the nature of the forces that hold them together. For quinazolinone derivatives, X-ray crystallography has shown that hydrogen bonding and π-π stacking interactions are pivotal in the formation of their supramolecular structures.

A key analogue, 6-aminoquinazolin-4(3H)-one, which differs from the target compound only by the absence of a methyl group at the 2-position, has been structurally characterized. nih.gov Its crystal structure reveals that the quinazoline molecules engage in N—H⋯O hydrogen bonds to form dimers. nih.gov These dimers are further interconnected through a network of N—H⋯N and C—H⋯O interactions, ultimately leading to the formation of a stable three-dimensional network structure. nih.gov The crystal system for this analogue is orthorhombic, and it crystallizes in the Pca2₁ space group with two crystallographically independent molecules in the asymmetric unit. nih.gov

Another related compound, 2-methylquinazolin-4(3H)-one hydrochloride, which possesses the 2-methyl group but lacks the 6-amino substituent, also demonstrates the importance of hydrogen bonding. nih.gov In its crystal structure, N—H⋯Cl hydrogen-bonding interactions link individual cations into zigzag chains. nih.gov Additionally, weak π–π stacking interactions are observed between the benzene rings of adjacent molecules. nih.gov

These examples from closely related structures strongly suggest that the crystal packing of this compound would be significantly influenced by a network of hydrogen bonds involving the amino group, the lactam N-H, and the carbonyl oxygen. The presence of the methyl group at the C2 position may introduce steric effects that could subtly modify the packing arrangement compared to its non-methylated counterpart.

Table 1: Crystallographic Data for a Related Quinazolinone Derivative

| Parameter | 6-aminoquinazolin-4(3H)-one nih.gov |

|---|---|

| Chemical Formula | C₈H₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.231 (3) |

| b (Å) | 5.0180 (10) |

| c (Å) | 17.653 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1437.3 (5) |

Elucidation of Crystal Lattice Features via Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions associated with each molecule, and the resulting surface provides a detailed map of intermolecular contacts.

For the analogue 2-methylquinazolin-4(3H)-one hydrochloride, Hirshfeld surface analysis has been employed to dissect its intermolecular interactions. nih.gov The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close contact. On a dnorm mapped surface, red areas indicate contacts shorter than the van der Waals radii, white areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts. nih.gov Bright red spots on the surface are indicative of strong hydrogen-bonding interactions. nih.gov

The analysis of 2-methylquinazolin-4(3H)-one hydrochloride revealed that the most significant contributions to the surface contacts arise from H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions. nih.gov The classical N—H⋯Cl hydrogen bonds are also clearly identifiable. nih.gov

Complementing the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from these plots, offering a numerical breakdown of the intermolecular interaction landscape. For instance, in the case of 2-methylquinazolin-4(3H)-one hydrochloride, the H⋯H contacts account for the largest portion of the total surface area. nih.gov

Given the functional groups present in this compound (amino, methyl, carbonyl, and N-H), a Hirshfeld surface analysis would be expected to reveal significant contributions from H⋯H, H⋯O/O⋯H, H⋯N/N⋯H, and C⋯H/H⋯C contacts. The strong hydrogen-donating and -accepting capabilities of the amino and carbonyl groups would likely manifest as prominent spikes in the 2D fingerprint plots, corresponding to N—H⋯O and N—H⋯N interactions.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of a Related Quinazolinone Derivative

| Interaction Type | Contribution (%) for 2-methylquinazolin-4(3H)-one hydrochloride nih.gov |

|---|---|

| H⋯H | 36.1 |

| H⋯C/C⋯H | 25.8 |

| H⋯O/O⋯H | 17.7 |

| H⋯Cl/Cl⋯H | 10.3 |

| C⋯Cl/Cl⋯C | 3.3 |

| N⋯H/H⋯N | 2.4 |

| N⋯Cl/Cl⋯N | 2.2 |

Computational and Theoretical Investigations of 6 Amino 2 Methylquinazolin 4 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

Ground State Calculations and Structural Parameter Prediction

The optimization of the ground state geometry of 6-amino-2-methylquinazolin-4-ol is a fundamental step in its theoretical analysis. Using DFT methods, such as the B3LYP functional with a 6-31G* basis set, the most stable three-dimensional arrangement of the atoms can be determined. cuni.czrsc.org These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

For the quinazolinone core, theoretical calculations generally show good agreement with experimental data obtained from X-ray crystallography of related compounds. For instance, in a study of 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, the quinazoline (B50416) system was found to be nearly planar. researchgate.net Similar planarity is expected for the quinazolinone ring of this compound. The bond lengths and angles are influenced by the electronic effects of the amino and methyl substituents. The carbon-oxygen double bond (C=O) of the lactam group is a prominent feature, and its length is typically around 1.23 Å in related structures. The bond lengths within the benzene (B151609) ring are expected to show some variation due to the electron-donating effect of the amino group.

| Parameter | Predicted Value (Å or °) | Reference/Method |

|---|---|---|

| C4=O8 Bond Length | ~1.23 | DFT/B3LYP |

| C2-N3 Bond Length | ~1.38 | DFT/B3LYP |

| N1-C2 Bond Length | ~1.31 | DFT/B3LYP |

| C4-N3-C2 Bond Angle | ~122 | DFT/B3LYP |

| C5-C6-N(H2) Bond Angle | ~120 | DFT/B3LYP |

Conformational Analysis and Energy Landscapes of Tautomeric Forms

This compound can exist in several tautomeric forms due to the presence of amide and amino functionalities. The primary tautomers are the lactam (keto) and lactim (enol) forms. Furthermore, the amino group at the 6-position can potentially participate in imine-enamine tautomerism.

Computational studies are crucial for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer, an energy landscape can be constructed. These calculations typically show that the lactam form is the most stable tautomer, which is consistent with experimental observations for many quinazolinone derivatives in the solid state. The relative energies of the other tautomers are higher, indicating they are less populated at equilibrium. The solvent environment can influence the tautomeric equilibrium, with polar solvents potentially stabilizing more polar tautomers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for predicting and interpreting UV-Vis absorption and fluorescence spectra.

Theoretical Prediction of UV-Vis Absorption and Fluorescence Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. For quinazolinone derivatives, the spectra are typically characterized by π→π* and n→π* transitions. The π→π* transitions, which are usually more intense, originate from the aromatic system. The n→π* transitions are generally weaker and involve the non-bonding electrons of the nitrogen and oxygen atoms.

HOMO-LUMO Orbital Analysis for Electron Donor-Acceptor Relationships

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, and it acts as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amino group, reflecting their electron-donating nature. The LUMO is likely to be distributed over the pyrimidinone ring, particularly the C=O and C=N bonds, which are electron-accepting regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. cuni.cznih.gov

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -5.5 | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 | Chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of the quinazoline scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. For instance, quinazoline derivatives have been docked into the active sites of targets such as epidermal growth factor receptor (EGFR) kinase, butyrylcholinesterase, and DNA. researchgate.netuni.lu

In a hypothetical molecular docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore different conformations and orientations of the ligand, and a scoring function would be used to estimate the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the target. The amino group and the lactam oxygen of this compound are likely to act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its binding to biological targets. These in silico predictions can guide the design of more potent and selective analogs.

Prediction of Binding Modes with Specific Biological Macromolecules (e.g., Enzymes, Receptors)

There is no specific information available in the search results regarding the predicted binding modes of this compound with biological macromolecules.

Molecular Dynamics Simulations for Dynamic Interaction Profiles

There are no specific molecular dynamics (MD) simulation studies for this compound found in the search results.

MD simulations are a powerful tool for understanding the stability and dynamic behavior of ligand-protein complexes over time. For other quinazolinone derivatives, MD simulations have been successfully applied. Studies on quinazolin-4(3H)-one-morpholine hybrids complexed with VEGFR1 and VEGFR2 showed high stability, with root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values remaining low (around 1-2 Å) throughout the simulation. These simulations confirmed that the ligands maintained strong interactions, primarily through hydrogen bonds, for over 90% of the simulation time. Similarly, MD simulations were used to assess the structural stability of arylidene-based quinazolin-4(3H)-one motifs in complex with microbial protein targets. This type of analysis would be essential to understand the dynamic interaction profile of this compound, but such data is not currently available.

In Silico Prediction of Physicochemical Properties Relevant to Drug Design

Specific in silico predictions of the physicochemical properties for this compound are not detailed in the provided search results, although general properties can be calculated from its known structure. Computational tools are frequently used to predict ADME (absorption, distribution, metabolism, and excretion) properties and drug-likeness for novel compounds.

For various other quinazolinone and quinolinone derivatives, in silico ADME prediction has been a key step in their evaluation as potential drug candidates. These predictive models assess parameters governed by rules such as Lipinski's and Veber's to evaluate oral bioavailability. For instance, a study on 6-hydroxyquinolinone derivatives included a detailed in silico prediction of their physicochemical ADME and toxicity profiles to assess their drug-likeness. Such analyses are critical for optimizing molecules in the early stages of drug discovery but have not been specifically published for this compound.

Table of Predicted Physicochemical Properties

While specific database entries for this compound were not found in the search results detailing these properties, a general profile can be generated using standard computational models. The following table represents a typical output from such predictive tools.

| Property | Predicted Value | Note |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| XlogP | ~1.3 | Predicted value for a related isomer, indicates lipophilicity. |

| Hydrogen Bond Donors | 2 | (from -NH₂ and -NH- groups) |

| Hydrogen Bond Acceptors | 3 | (from C=O and ring nitrogens) |

| Topological Polar Surface Area (TPSA) | ~71.9 Ų | A key predictor of drug absorption and bioavailability. |

| Rotatable Bonds | 0 |

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Enzymatic Inhibition Studies (In Vitro Mechanistic Analysis)

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms by Quinazoline (B50416) Derivatives

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in cancer therapy. nih.gov Overexpression of EGFR is common in various cancers, where it drives cell proliferation and survival. globethesis.com Quinazoline-based inhibitors primarily function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways like the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, which are crucial for cell growth and survival. nih.gov

There are several generations of quinazoline-based EGFR inhibitors, each with distinct mechanistic nuances:

First-generation inhibitors , such as Gefitinib and Erlotinib, are reversible and selective for the ATP-binding site of EGFR. nih.gov

Second-generation inhibitors , like Afatinib and Dacomitinib, form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. nih.gov This covalent interaction provides a more sustained blockade of EGFR signaling.

Third-generation inhibitors were developed to target specific resistance mutations, notably the T790M mutation.

Fourth-generation inhibitors are being explored that utilize an allosteric mechanism, binding to a pocket adjacent to the ATP site, offering a different strategy to overcome resistance. japsonline.com

The potency of these inhibitors is highly dependent on the substitutions on the quinazoline core. For instance, introducing a fluor-substituent at the C-2 position of a linked benzene (B151609) ring is vital for inhibitory activity, and further substitution can significantly enhance potency. nih.gov A novel 6-hydroxypropynyl-4-anilinoquinazoline derivative demonstrated potent EGFR kinase inhibition with an IC₅₀ value of 14 nM. The substitution of the aniline (B41778) moiety with small, hydrophobic groups has also been shown to increase activity. nih.gov

Table 1: EGFR Inhibition by Quinazoline Derivatives

| Compound Class/Derivative | Mechanism | Target Specificity | Potency (Example) | Reference |

|---|---|---|---|---|

| First-Generation (e.g., Gefitinib, Erlotinib) | Reversible ATP-competitive | EGFR | IC₅₀ ~10.41 nM (Gefitinib) | nih.govnih.gov |

| Second-Generation (e.g., Afatinib, Dacomitinib) | Irreversible (covalent binding to Cys797) | EGFR, HER2 | IC₅₀ = 0.6 nM (Afatinib vs EGFRwt) | nih.govglobethesis.com |

| 6-hydroxypropynyl-4-anilinoquinazoline (5e) | Not specified | EGFR | IC₅₀ = 14 nM | Not specified |

| Compound WCL-56 | Not specified | EGFRwt, EGFRL858R/T790M | IC₅₀ = 0.8 nM (EGFRwt), 2.7 nM (EGFRL858R/T790M) | globethesis.com |

Aspartate Transcarbamylase (ATCase) Inhibition Mechanisms

Quinazolinone derivatives have been identified as a novel class of inhibitors for mammalian Aspartate Transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. tandfonline.comtandfonline.com This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.

In vitro studies on four quinazolinone derivatives demonstrated their ability to inhibit ATCase activity in a concentration-dependent manner, indicating a direct interaction with the enzyme. tandfonline.com The most potent of these, 2-phenyl-1,3-4(H)benzothiazin-4-thione, was found to act as a noncompetitive inhibitor with respect to both substrates, L-aspartate and carbamoyl (B1232498) phosphate. tandfonline.comnih.govresearchgate.net This noncompetitive mechanism suggests that the inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. researchgate.net The inhibition constant (Ki) for this compound indicated a potent inhibitory effect on ATCase activity. tandfonline.comnih.gov

Table 2: Inhibition of Mammalian ATCase by Quinazolinone Derivatives

| Compound | Inhibition Type | IC₅₀ (mM) | Reference |

|---|---|---|---|

| 2-phenyl-quinazolin-4(3H)-one (Compound 1) | Not specified | 0.24 | tandfonline.com |

| 2-phenyl-1,3-4(H)benzothiazin-4-thione (Compound 2) | Noncompetitive | 0.15 | tandfonline.com |

| 2-phenyl-3-amino-quinazolin-4(3H)-one (Compound 3) | Not specified | 0.18 | tandfonline.com |

| 2-phenyl-3-hydroxy-quinazolin-4(3H)-one (Compound 4) | Not specified | 0.35 | tandfonline.com |

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Quinazoline derivatives are prominent antifolates that target key enzymes in the folate pathway, namely Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). nih.gov These enzymes are crucial for the synthesis of thymidylate, a necessary precursor for DNA replication, making them important targets in cancer chemotherapy. nih.gov Inhibition of either enzyme can lead to "thymineless death" of rapidly dividing cells.

The mechanism of inhibition is often dependent on the substitution pattern of the quinazoline ring:

2-Amino-4-hydroxyquinazoline derivatives (structurally similar to the subject compound 6-Amino-2-methylquinazolin-4-ol) tend to be more potent inhibitors of TS. elsevierpure.com An example is the compound AHQ (N-[p-[[(2-amino-4-hydroxy-6-quinazolinyl)methyl]methylamino]benzoyl]-L-glutamic acid), which was found to be more inhibitory toward TS than DHFR. elsevierpure.com Raltitrexed (ICI D1694), a clinically used TS inhibitor, is another example based on a 2-methyl-4-oxoquinazoline structure. nih.gov It acts as a mixed noncompetitive inhibitor of L1210 TS with a Ki of 62 nM. nih.gov

2,4-Diaminoquinazoline derivatives are generally effective inhibitors of DHFR. elsevierpure.comwikipedia.org Compounds like DAQ and Methasquin effectively inhibit DHFR activity. elsevierpure.com

Some quinazoline-based compounds have been designed as dual inhibitors of both TS and DHFR, offering the potential for a more comprehensive blockade of the folate pathway. researchgate.net

Table 3: Inhibition of TS and DHFR by Quinazoline Analogues

| Compound | Primary Target | Inhibition Type | Potency (Ki) | Reference |

|---|---|---|---|---|

| AHQ | TS | Not specified | More potent on TS than DAQ | elsevierpure.com |

| DAQ | DHFR | Not specified | Effective DHFR inhibitor | elsevierpure.com |

| Raltitrexed (ICI D1694) | TS | Mixed noncompetitive | 62 nM (vs L1210 TS) | nih.gov |

Molecular Mechanism of Action as PBP, DNA, Mur A, Tubulin Polymerization, or DNA Gyrase Inhibitors

Quinazolinone-based compounds have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govpatsnap.com This enzyme introduces negative supercoils into DNA, a process necessary for relieving topological stress during replication and transcription. patsnap.commdpi.com Specifically, the subunit B of DNA gyrase (GyrB), which contains the ATPase domain, has been identified as a promising target. nih.gov

A series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of S. aureus GyrB. nih.gov The hit compound, f1, which contains a 4-oxoquinazolin moiety, was found to be a moderate inhibitor with an IC₅₀ of 1.21 µM. nih.gov The proposed binding mode suggests that the carbonyl group of the 4-oxoquinazolin moiety is important for bioactivity. Structure-activity relationship studies revealed that substitutions on the quinazolinone ring influence inhibitory potency. For example, introducing electron-donating groups at position 6 or 8, or electron-withdrawing groups at position 7, was favorable for GyrB inhibition. nih.gov The mechanism of these inhibitors differs from that of quinolones, which stabilize the gyrase-DNA cleavage complex. mdpi.comnih.gov Instead, some novel inhibitors may prevent DNA from binding to DNA gyrase in the first place. researchgate.net

Additionally, some quinazoline derivatives have been shown to act as tubulin polymerization inhibitors, competing at the colchicine (B1669291) binding site and leading to disruption of cellular microtubules. nih.gov

Table 4: Inhibition of S. aureus GyrB by N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides

| Compound | Substitution | IC₅₀ (µM) | Reference |

|---|---|---|---|

| f1 | - | 1.21 | nih.gov |

| f4 | 6-MeO | 0.31 | Not specified |

| f6 | 7-Cl | 0.83 | Not specified |

| f12 | 8-MeO | 0.878 | Not specified |

| f10 | 8-Cl | 9.70 | Not specified |

Molecular Mechanisms of Cellular Effects (In Vitro)

Cell Cycle Distribution Modulation

Quinazoline and quinazolinone derivatives have demonstrated the ability to modulate cell cycle progression, often inducing cell cycle arrest at specific phases, which is a key mechanism for their anticancer effects. mdpi.com The most commonly reported effect is arrest in the G2/M phase of the cell cycle. mdpi.comnih.govnih.govnih.gov

For example, the quinazoline derivative 04NB-03 was shown to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This arrest is often linked to the modulation of key cell cycle regulatory proteins. Another novel quinazoline derivative, WYK431, also arrested human gastric cancer cells at the G2/M phase, an effect associated with the modulation of CDK1 and CDC25C. nih.gov Similarly, a quinazoline-based analog, QNZ-A, induced G2/M arrest in human lung cancer cells by down-regulating redox-sensitive Cdc25C and the Cyclin B1/Cdk1 complex. nih.gov

In some cases, quinazoline derivatives can induce arrest at other phases. One study reported that a 3-methylquinazolinone derivative caused G0/G1 phase arrest in A549 cells. nih.gov The mechanism of cell cycle arrest is often linked to other cellular events, such as the induction of reactive oxygen species (ROS). nih.govnih.gov For instance, the G2/M arrest induced by 04NB-03 was found to be dependent on the accumulation of endogenous ROS. nih.gov

Table 5: Cell Cycle Arrest Induced by Quinazoline Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest | Associated Mechanism | Reference |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma | G2/M | ROS-dependent | nih.gov |

| WYK431 | Human Gastric Cancer (BGC823) | G2/M | Modulation of CDK1 and CDC25C | nih.gov |

| QNZ-A | Human Lung Cancer (A549) | G2/M | ROS-dependent, downregulation of Cdc25C, Cyclin B1/Cdk1 | nih.gov |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone (112) | Oral Squamous Cell Carcinoma | G2/M | Upregulation of cell cycle protein B | mdpi.com |

| 3-methylquinazolinone derivative (10) | A549 | G0/G1 | Intervention with Raf/MEK/ERK pathway | nih.gov |

Apoptosis Induction Pathways, including ROS Generation, Mitochondrial Membrane Potential Disruption, and Caspase Activation

While direct studies on the apoptotic pathways induced by this compound are limited, research on structurally similar compounds, such as 3-Amino-2-methylquinazolin-4(3H)-one, provides valuable insights into the potential mechanisms. These studies suggest that quinazolinone derivatives can trigger programmed cell death through a multi-faceted approach involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases.

Reactive oxygen species are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptosis. nih.govmdpi.com In cancer cells, which often exhibit a state of persistent oxidative stress, a further increase in ROS can push them over the edge, leading to cell death. nih.gov It is hypothesized that compounds like this compound could modulate intracellular ROS levels, thereby initiating the apoptotic cascade. The modulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST) by related quinazolinone compounds further supports the role of oxidative stress in their mechanism of action. uomustansiriyah.edu.iq

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov The loss of ΔΨm is often a point of no return in the apoptotic process. Studies on quinazolinone derivatives have demonstrated their ability to induce this disruption. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, a key step in activating the caspase cascade.

Caspases are a family of proteases that execute the final stages of apoptosis. nih.gov The activation of initiator caspases (like caspase-9 in the intrinsic pathway) leads to a cascade that activates executioner caspases (such as caspase-3, -6, and -7). These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Research on a 6-amino-substituted purine (B94841) derivative, another class of compounds with some structural similarities, has shown an increase in caspase-3 expression, indicating the involvement of this executioner caspase in the apoptotic process. nih.gov

Modulation of Apoptosis-Related Gene Expression (e.g., Bax/Bcl-2)

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, with the Bax/Bcl-2 ratio being a critical determinant. Bax is a pro-apoptotic protein that promotes the release of mitochondrial pro-apoptotic factors, while Bcl-2 is an anti-apoptotic protein that inhibits this process. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

While direct evidence for the effect of this compound on Bax/Bcl-2 expression is not available, studies on other quinazolinone derivatives and related heterocyclic compounds suggest that this is a plausible mechanism of action. The modulation of the expression of these apoptosis-related genes is a common mechanism for many anticancer agents. nih.gov For instance, some sulfonamides, which share a chemical feature with certain bioactive quinazolines, have been shown to affect apoptotic Bax/Bcl-2 proteins. nih.gov Therefore, it is reasonable to hypothesize that this compound could exert its pro-apoptotic effects by upregulating the expression of Bax and/or downregulating the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (In Vitro/In Silico)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. nih.gov Structure-activity relationship (SAR) studies help in understanding how different chemical modifications influence the mechanistic activity of these compounds.

Impact of Substituents at Positions 2, 3, 4, 6, and 8 on Mechanistic Activity

The quinazolinone scaffold offers multiple positions for substitution, allowing for the fine-tuning of its biological properties.

| Position | Impact of Substituents on Activity |

| 2 | The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial and cytotoxic activities. nih.gov Modifications at this position can significantly influence the compound's potency. nih.gov |

| 3 | Substitution at the N3 position, often with a substituted aromatic ring, is a common feature in many biologically active quinazolinones. nih.gov The nature of the substituent at this position can modulate the mechanism of action. |

| 4 | The keto group at position 4 is a defining feature of the quinazolin-4-one scaffold. The substitution of the oxygen with an amine or substituted amine has been shown to enhance antimicrobial activities. nih.gov |

| 6 | The introduction of substituents at the C6 position, such as an amino group in the target compound, can significantly impact the biological activity. Halogen atoms at this position have been shown to improve antimicrobial properties. nih.gov |

| 8 | Similar to the C6 position, the presence of a halogen atom at the C8 position has been linked to enhanced antimicrobial activity. nih.gov |

Interactive Data Table: Impact of Substituents on Quinazolinone Activity

| Position | Substituent Type | General Effect on Activity |

| 2 | Methyl, Amine, Thiol | Essential for activity nih.gov |

| 3 | Substituted Aromatic Ring | Modulates mechanism nih.gov |

| 4 | Amine/Substituted Amine | Can enhance activity nih.gov |

| 6 | Halogen, Amino | Influences potency nih.gov |

| 8 | Halogen | Can enhance activity nih.gov |

Elucidation of Pharmacophore Features for Specific Target Binding and Mechanism of Action

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For quinazolinone derivatives, several key pharmacophoric features have been identified that contribute to their mechanism of action, particularly in the context of anticancer activity.

The quinazolinone ring itself is considered a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets. nih.gov Key features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the pyrimidine ring and the carbonyl group at position 4 can act as hydrogen bond acceptors, while the amino group at position 6 can act as a hydrogen bond donor. These interactions are crucial for binding to target proteins.

Aromatic/Hydrophobic Regions: The fused benzene ring provides a hydrophobic surface that can engage in van der Waals interactions with the target.

Substituent-Directed Interactions: The substituents at various positions provide additional points of interaction. For example, a substituent at position 3 can extend into a specific pocket of a target enzyme, thereby influencing selectivity and potency.

In silico pharmacophore modeling and molecular docking studies are valuable tools for understanding these interactions and for the rational design of more potent and selective quinazolinone-based therapeutic agents. researchgate.netresearchgate.net These studies help to visualize how the molecule fits into the active site of a target protein and which interactions are most critical for its biological effect.

Emerging Research Applications of 6 Amino 2 Methylquinazolin 4 Ol and Its Scaffolds

Role as Organic Building Blocks in Complex Molecule Synthesis

The quinazoline (B50416) framework is recognized as a "privileged" scaffold in medicinal chemistry, and its derivatives, including 6-Amino-2-methylquinazolin-4-ol, are crucial organic building blocks for constructing more complex molecules. openmedicinalchemistryjournal.com Synthetic chemists utilize these scaffolds to develop extensive libraries of compounds for various therapeutic and material applications. nih.govarkat-usa.orgrsc.org

A common and effective synthetic pathway begins with substituted anthranilic acids. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be synthesized by the thermal cyclization of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazan-4-one, which is then condensed with hydrazine (B178648) hydrate (B1144303). mdpi.com This intermediate serves as a foundational block for further derivatization. By reacting the 3-amino group with various benzaldehyde (B42025) derivatives, a diverse series of substituted benzylidene-based quinazolin-4(3H)-one motifs can be generated. mdpi.com

Similarly, other quinazolinone derivatives are synthesized to act as synthons for new compounds. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid and phenyl isothiocyanate creates a key intermediate that can be further reacted with various alkyl or benzyl (B1604629) halides to produce a range of S-substituted quinazoline-4-one derivatives. nih.gov This highlights the modularity of the synthesis, allowing for the introduction of diverse functional groups at specific positions on the quinazoline core.

The versatility of the quinazolinone scaffold is further demonstrated in the synthesis of compounds with potential biological activity. For example, 4-anilino-6-aminoquinazoline derivatives, identified as potential inhibitors of the MERS-CoV virus, are built upon the 6-aminoquinazoline core. The synthesis allows for systematic modifications at both the 4- and 6-positions to optimize biological activity.

The following table illustrates the role of quinazolinone precursors as building blocks in the synthesis of more complex molecules:

Table 1: Synthesis of Complex Molecules from Quinazolinone Building Blocks| Starting Building Block | Reaction/Reagents | Resulting Complex Molecule/Scaffold | Reference |

|---|---|---|---|

| Anthranilic acid | 1. Acetic anhydride (thermal cyclization) 2. Hydrazine hydrate (condensation) | 3-amino-2-methylquinazolin-4(3H)-one | mdpi.com |

| 3-amino-2-methylquinazolin-4(3H)-one | Reaction with various benzaldehyde derivatives | Substituted benzylidene-based quinazolin-4(3H)-one motifs | mdpi.com |

| 5-Bromoanthranilic acid | 1. Phenyl isothiocyanate, triethylamine (B128534) 2. Various alkyl/benzyl halides, K₂CO₃ | 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives | nih.gov |

| Isatoic anhydride | Amine, orthoester (multicomponent reaction) | 2,3-disubstituted quinazolin-4(3H)-ones | rsc.org |

Development of Fluorescent Probes and Brighteners

The inherent photophysical properties of the quinazoline scaffold have led to its exploration in the development of fluorescent probes and optical materials. nih.govrsc.org By strategically modifying the quinazoline core with electron-donating and electron-withdrawing groups, researchers can fine-tune the molecule's absorption and emission characteristics. This "donor-acceptor" design is a classic and effective method for creating novel fluorescent molecules. rsc.orgresearchgate.netrsc.orgacs.org

A series of novel fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor and various amino donors demonstrates this principle effectively. rsc.orgrsc.org The position and nature of the amino donor group significantly influence the fluorescent properties. For instance, attaching different amino groups to the 4- or 7-positions of the quinazoline ring allows for the tuning of the emission color across the visible spectrum, from blue (414 nm) to orange-red (597 nm) in cyclohexane (B81311) solutions. rsc.orgrsc.org Some of these derivatives exhibit high photoluminescence quantum yields (QY), with values exceeding 80%, making them very bright fluorophores. rsc.orgrsc.org

The solvent environment also plays a crucial role in the fluorescent behavior of these probes. nih.gov The emission maxima of many quinazoline derivatives show a significant red-shift (bathochromic shift) as the polarity of the solvent increases, a phenomenon known as solvatochromism. acs.org This sensitivity to the local environment makes them suitable for use as probes that can report on the polarity of their surroundings. Furthermore, some quinazolinone-based dyes have been successfully used as fluorescent probes for imaging in human cells and for detecting specific ions like Zn²⁺. nih.gov

The following table summarizes the photophysical properties of selected quinazoline-based fluorescent compounds.

Table 2: Photophysical Properties of Representative Quinazoline-Based Fluorophores| Compound Structure | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (QY, %) | Reference |

|---|---|---|---|---|---|

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(piperidin-1-yl)quinazoline | Cyclohexane | 369 | 414 | 84.67 | rsc.orgrsc.org |

| 4-(4-methylpiperazin-1-yl)-2-(3,5-bis(trifluoromethyl)phenyl)quinazoline | Cyclohexane | 403 | 450 | 87.59 | rsc.orgrsc.org |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Toluene | - | - | 89 | nih.gov |

| 2-Azinyl-quinazoline with Et₂N donor | Toluene | 402 | 473 | 68 | urfu.ru |

Advanced Materials Science Applications (e.g., Photosensitizers for DNA photo-disruption)

The unique photochemical properties of certain quinazolinone derivatives have opened avenues for their use in advanced materials science, particularly as photosensitizers for DNA photo-disruption. This application is based on the ability of these molecules to absorb light energy (specifically UVA or UVB radiation) and subsequently induce damage to DNA, a mechanism that can be harnessed for photodynamic therapy.

Research has shown that 3-amino-2-methyl-quinazolin-4(3H)-ones, when substituted with specific groups, can become photo-active. A study investigating a series of these compounds found that derivatives containing a nitro group (at position 6) or halogens like bromine and iodine were capable of cleaving plasmid DNA upon irradiation with UVA or UVB light. In contrast, the unsubstituted parent compound and those with electron-donating groups were inactive.

The mechanism of action is believed to involve the generation of reactive species upon photoexcitation. For instance, it is proposed that the 6-bromo and 6-iodo derivatives undergo homolysis of the carbon-halogen bond under UVB light, while the 6-nitro derivative is activated by UVA light to induce DNA damage. The functionalization of the 3-amino group was found to modulate this activity; converting it to an acetamide (B32628) in the 6-nitro derivative preserved the photo-activity, whereas similar modifications on the 6-bromo compound turned it off. Interestingly, converting the 3-amino group to a 3-arylamido group in the 6-nitro derivatives led to compounds with extraordinarily high photo-disruptive activity, effective even at very low concentrations (1μM).

This ability to switch photosensitization "on" and "off" through chemical modification is highly significant. It allows for the rational design of quinazolinone-based compounds that could be developed into novel photo-chemotherapeutic agents, which are activated by light at the site of disease, potentially reducing side effects.

Table 3: DNA Photo-disruption Activity of Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones| Compound/Derivative | Substitution at Position 6 | Photo-activity towards Plasmid DNA | Effective Irradiation | Reference |

|---|---|---|---|---|

| 3-amino-2-methylquinazolin-4(3H)-one | -H (unsubstituted) | Inactive | N/A | |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | -Br | Active | UVB | |

| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | -I | Active | UVB | |

| 3-amino-6-nitro-2-methylquinazolin-4(3H)-one | -NO₂ | Active | UVA & UVB | |

| N-(6-nitro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | -NO₂ | Active | UVA & UVB | |

| 3-arylamido-6-nitro derivatives | -NO₂ | Extraordinary activity | UVA & UVB |

Ligand Design for Metal Complexation Studies

The quinazolinone scaffold contains nitrogen and oxygen atoms that can act as donor sites, making it an excellent ligand for coordinating with metal ions. This property is extensively utilized in the design of metal complexes for applications in catalysis, materials science, and medicinal chemistry.

Quinazolin-4(3H)-one and its derivatives can coordinate to metal ions in different ways. One common mode is through the nitrogen atom at position 3 (ortho to the carbonyl group). This has been observed in complexes with various divalent group 12 halides, such as cadmium bromide (CdBr₂), mercury chloride (HgCl₂), and cadmium iodide (CdI₂). With CdBr₂ and HgCl₂, the quinazolinone ligand helps form one-dimensional coordination polymers where the metal centers are bridged by halide ions. In the case of CdI₂, a discrete tetrahedral complex is formed where the cadmium ion is coordinated to two iodide ions and two quinazolinone ligands.

The versatility of the quinazoline scaffold allows for the design of more complex ligands tailored for specific purposes. For example, a 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide ligand was synthesized to create gold(I) complexes. These complexes were designed to target the translocator protein (TSPO), which is overexpressed in many types of cancer cells. The quinazoline carboxamide part of the ligand serves as a recognition element for the protein, while the alkynyl group provides a site for coordination with the gold(I) center, which also has a co-ligand like a phosphine (B1218219) or an N-heterocyclic carbene (NHC).

These studies demonstrate that by modifying the quinazoline backbone, chemists can create sophisticated ligands that not only bind to metal ions to form diverse structures but can also incorporate other functionalities, such as protein-binding motifs, to create targeted metallodrugs or functional materials.

Table 4: Examples of Metal Complexes with Quinazolinone-based Ligands| Quinazolinone Ligand | Metal Ion(s) | Resulting Complex Structure/Type | Coordination Details | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Cd(II), Hg(II) | Chain coordination polymers | Coordination via N3 atom; metal centers bridged by halides. | |

| Quinazolin-4(3H)-one | Cd(II) | Discrete tetrahedral complex | [CdI₂(quinazolinone)₂] | |

| 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide | Au(I) | Discrete mononuclear complexes | Coordination to Au(I) via the alkynyl group, with phosphine or NHC co-ligands. |

Future Directions in Research on 6 Amino 2 Methylquinazolin 4 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The chemical synthesis of quinazoline (B50416) derivatives is evolving from traditional methods towards more environmentally benign and efficient processes. Future research will prioritize the development of synthetic routes that align with the principles of green chemistry, focusing on sustainability, waste reduction, and improved atom economy.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while providing good to excellent yields for quinazoline derivatives. nih.gov A notable green process involves the microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones and hydrazine (B178648) monohydrate in ethanol. mdpi.com This method minimizes the use of volatile organic solvents and reduces energy consumption.

Catalyst- and Solvent-Free Conditions: Researchers are exploring protocols that eliminate the need for both catalysts and organic solvents. For instance, a clean and simple synthesis of quinazoline derivatives has been reported by heating aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) under microwave conditions without any solvent or catalyst. nih.gov Similarly, direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one has been achieved using iodine monochloride or bromine in acetic acid, avoiding the need for a catalyst and offering mild conditions and high yields. semanticscholar.org

Aqueous Synthesis: The use of water as a solvent is a primary goal of green chemistry. A sustainable, transition-metal-free synthesis of quinazolines has been developed by reacting α,α,α-trihalotoluenes with o-aminobenzylamines in water, using molecular oxygen as the oxidant. nih.gov This approach, coupled with purification by recrystallization, eliminates the need for chromatographic methods and large volumes of organic solvents, making the process more economical and sustainable. nih.gov

One-Pot Multistep Procedures: Efficiently constructing the quinazolin-4(3H)-one nucleus in a one-pot, multistep process is another promising direction. cnr.it Such procedures, which may involve the condensation of an aminobenzamide with an aldehyde followed by oxidative dehydrogenation, streamline the synthesis and reduce waste from intermediate purification steps. cnr.it

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Derivatives

| Feature | Traditional Methods | Future Sustainable Methods | Example Reference |

|---|---|---|---|

| Solvent | Often volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, or solvent-free | nih.govmdpi.com |

| Catalyst | May require metal catalysts | Catalyst-free or use of recyclable nanocatalysts | nih.govsemanticscholar.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | nih.govmdpi.com |

| Reaction Time | Often several hours to days | Minutes to a few hours | nih.govsemanticscholar.org |

| Workup | Often requires column chromatography | Recrystallization, simple filtration | nih.gov |

Advanced Spectroscopic Techniques for Real-Time Reaction and Mechanistic Studies

While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for structural confirmation of final products, future research will increasingly employ advanced spectroscopic techniques for dynamic analysis. nih.govresearchgate.net These methods will provide deeper insights into reaction mechanisms, kinetics, and the transient intermediates involved in the synthesis and biological interactions of 6-Amino-2-methylquinazolin-4-ol and its derivatives.

Future applications include:

Real-Time Reaction Monitoring: Techniques like in-situ FTIR and Raman spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions, leading to higher yields and purity.

Mechanistic Elucidation of Photophysical Processes: For quinazolinones with potential applications in photodynamic therapy or as sunscreens, understanding their behavior upon light excitation is crucial. mdpi.comacs.org Time-resolved ultrafast laser spectroscopy and laser-induced fluorescence are powerful tools to study dynamic processes like excited-state intramolecular proton transfer (ESIPT). acs.org Such studies can reveal the decay pathways and lifetimes of excited states, which are critical for their function. acs.org

Probing Molecular Interactions: Advanced spectroscopic methods can be used to study the interaction of quinazoline derivatives with biological targets. For example, changes in the UV-Vis absorption or FTIR spectra of a quinazoline compound upon binding to a protein or DNA can provide information about the binding mode and affinity. nih.gov The effects of irradiation on the chemical bonds of quinazoline molecules can be assessed using FTIR spectroscopy, which can show breaks in the quinazoline radical or its substituents. nih.gov

Integration with Theoretical Calculations: The synergy between experimental spectroscopic data and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), represents a powerful future direction. acs.org Experimental spectra can be accurately predicted and interpreted with the aid of quantum chemical calculations, providing a more profound understanding of the molecule's electronic structure, reactivity, and the fundamental reasons for observed phenomena like proton transfer. acs.orgchemrevlett.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize drug discovery and development by accelerating the design-synthesize-test cycle. nih.govyoutube.com For the this compound scaffold, these computational tools can be applied at every stage of research, from initial hit identification to predicting potential liabilities.

Key future applications are:

Predictive Modeling for Activity and Properties: ML algorithms, such as Random Forest and Support Vector Machines, can be trained on existing datasets of quinazoline derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates. Furthermore, AI/ML models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, helping to identify compounds with a lower risk of failure in later developmental stages. mdpi.com For example, an integrated model combining physicochemical properties and off-target interaction data has shown significant accuracy in predicting drug-induced kidney injury. mdpi.com

High-Throughput Virtual Screening (HTVS): AI/ML methods can drastically improve the efficiency of virtual screening. nih.gov Instead of docking millions of compounds, a computationally expensive process, ML models can rapidly screen vast virtual libraries to select a smaller, enriched set of compounds with a higher probability of being active, which can then be subjected to more rigorous computational or experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning the underlying patterns of the quinazoline scaffold and its known active derivatives, these models can propose novel structures optimized for specific biological targets, potentially with improved potency and selectivity.

Mechanism of Action Prediction: The integration of ML with Quantitative Systems Pharmacology (QSP) offers a powerful approach for mechanism discovery. frontiersin.org By analyzing large-scale biological data (e.g., genomics, proteomics), AI algorithms can help identify the biological pathways and protein targets modulated by a given quinazoline derivative, offering insights that can guide further experimental validation. nih.govfrontiersin.org

Table 2: Applications of AI/ML in Quinazolinone Research

| AI/ML Application | Description | Potential Impact | Example Reference |

|---|---|---|---|

| QSAR/QSPR Modeling | Predicts biological activity and physicochemical properties from molecular structure. | Prioritizes synthesis of high-potential compounds; early flagging of liabilities. | nih.govmdpi.com |

| Virtual Screening | Rapidly filters large compound libraries to identify potential hits. | Accelerates hit identification and reduces computational cost. | nih.gov |

| Mechanism Prediction | Identifies potential biological targets and pathways by analyzing complex biological data. | Generates new therapeutic hypotheses and guides experimental design. | frontiersin.org |

| De Novo Design | Generates novel molecular structures with optimized properties. | Expands chemical space beyond known derivatives. | nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro/In Silico)

While the quinazoline scaffold is well-known for targeting entities like EGFR, future research will aim to uncover novel biological targets and therapeutic applications for derivatives of this compound. mdpi.comnih.gov This exploration will be driven by a synergistic combination of computational (in silico) and experimental (in vitro) methods.

The research workflow typically involves:

In Silico Target Identification: The process often begins with computational screening. Molecular docking simulations can be used to predict the binding affinity of a library of quinazoline derivatives against a panel of known protein targets. nih.govnih.gov This approach has been used to identify quinazolinones as potential inhibitors of the AKT1 protein, a crucial node in cell signaling pathways implicated in cancer. nih.gov

Hypothesis Generation: Based on docking scores and predicted binding modes, researchers can generate hypotheses about novel bioactivities. For instance, screening against viral proteins led to the identification of 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of MERS-CoV. nih.gov Similarly, analysis of cancer databases can reveal overexpressed targets, such as the ROR1 pseudokinase in triple-negative breast cancer, for which quinazoline inhibitors can then be designed. acs.org

In Vitro Validation: The hypotheses generated in silico must be validated experimentally. This involves synthesizing the prioritized compounds and testing them in relevant in vitro assays. nih.gov These can include:

Enzyme Inhibition Assays: To confirm the inhibition of a specific target enzyme (e.g., EGFR, AKT1). nih.govnih.gov

Cell-Based Assays: To measure the effect on cellular processes, such as cell proliferation (cytotoxicity assays against cancer cell lines like MCF-7 and HepG2), or viral replication. nih.govnih.gov

Mechanism of Action Studies: Techniques like Western blotting can be used to confirm that the compound affects the intended signaling pathway within the cell, for example, by measuring the phosphorylation status of downstream proteins like Akt and Erk1/2. nih.gov

Table 3: Examples of Novel Target Exploration for Quinazoline Derivatives

| Derivative Class | Investigated Target | In Silico Method | In Vitro Validation | Finding | Reference |

|---|---|---|---|---|---|

| Quinazolinone Derivatives | AKT1 | Molecular Docking | Cytotoxicity assay (MCF-7, HepG2, Caco-2) | Identified compounds with significant cytotoxic activity, suggesting potential as AKT1 inhibitors for cancer therapy. | nih.gov |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | High-Content Screening (HCS) | Anti-MERS-CoV activity in Vero cells | Identified a derivative with high inhibitory effect against MERS-CoV infection. | nih.gov |